molecular formula C12H9IO2 B12054888 2-(2-Iodonaphthalen-1-yl)acetic acid

2-(2-Iodonaphthalen-1-yl)acetic acid

Cat. No.: B12054888
M. Wt: 312.10 g/mol
InChI Key: CPXNRZQTLVFIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-Iodo-1-Naphthaleneacetic acid typically involves the iodination of 1-Naphthaleneacetic acid. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the naphthalene ring. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

2-Iodo-1-Naphthaleneacetic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation reactions can produce naphthoquinones.

Scientific Research Applications

2-Iodo-1-Naphthaleneacetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways involving iodine-containing compounds.

    Medicine: Research into potential therapeutic applications, such as the development of novel drugs or diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Iodo-1-Naphthaleneacetic acid involves its interaction with molecular targets through the iodine atom. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to various biological targets. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor, affecting the activity of specific enzymes .

Comparison with Similar Compounds

2-Iodo-1-Naphthaleneacetic acid can be compared with other similar compounds such as:

    1-Naphthaleneacetic acid: Lacks the iodine atom, resulting in different chemical reactivity and applications.

    2-Naphthaleneacetic acid: Similar structure but without the iodine atom, leading to variations in its chemical properties and uses.

    2-Iodo-5-methoxy-1-Naphthaleneacetic acid:

The uniqueness of 2-Iodo-1-Naphthaleneacetic acid lies in the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H9IO2

Molecular Weight

312.10 g/mol

IUPAC Name

2-(2-iodonaphthalen-1-yl)acetic acid

InChI

InChI=1S/C12H9IO2/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6H,7H2,(H,14,15)

InChI Key

CPXNRZQTLVFIJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.